molecular formula C16H21NO B14359496 N-Phenyl-2-(2,2,3-trimethylcyclopent-3-en-1-yl)acetamide CAS No. 95512-22-4

N-Phenyl-2-(2,2,3-trimethylcyclopent-3-en-1-yl)acetamide

Cat. No.: B14359496
CAS No.: 95512-22-4
M. Wt: 243.34 g/mol
InChI Key: XXKGMUIVHNFMIK-UHFFFAOYSA-N
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Description

N-Phenyl-2-(2,2,3-trimethylcyclopent-3-en-1-yl)acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenyl group attached to an acetamide moiety, which is further connected to a cyclopentene ring with three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-2-(2,2,3-trimethylcyclopent-3-en-1-yl)acetamide typically involves the reaction of 2,2,3-trimethylcyclopent-3-en-1-ylamine with phenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2-(2,2,3-trimethylcyclopent-3-en-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Phenyl-2-(2,2,3-trimethylcyclopent-3-en-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Phenyl-2-(2,2,3-trimethylcyclopent-3-en-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol
  • 3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol

Uniqueness

N-Phenyl-2-(2,2,3-trimethylcyclopent-3-en-1-yl)acetamide stands out due to its unique combination of a phenyl group and a cyclopentene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

95512-22-4

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

N-phenyl-2-(2,2,3-trimethylcyclopent-3-en-1-yl)acetamide

InChI

InChI=1S/C16H21NO/c1-12-9-10-13(16(12,2)3)11-15(18)17-14-7-5-4-6-8-14/h4-9,13H,10-11H2,1-3H3,(H,17,18)

InChI Key

XXKGMUIVHNFMIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1(C)C)CC(=O)NC2=CC=CC=C2

Origin of Product

United States

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